1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound classified under the category of urea derivatives. Urea derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound, in particular, has garnered attention due to its potential applications in pharmacology, especially as a modulator of biological pathways.
The compound can be sourced from various chemical suppliers and research databases, such as PubChem and BenchChem, where it is cataloged along with its molecular details and synthesis methods. Its unique structure contributes to its classification as a potential pharmaceutical agent.
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea belongs to the class of aromatic urea derivatives. These compounds are characterized by the presence of a urea functional group (–NH–C(=O)–NH–) linked to aromatic rings, which can influence their chemical reactivity and biological activity.
The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves several key steps:
Common reagents used in this synthesis include:
The reaction conditions usually require careful temperature control and monitoring to ensure high yields and purity of the final product.
The molecular structure of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea can be represented as follows:
Key structural data include:
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo several chemical reactions typical for urea derivatives:
These reactions often require specific conditions such as elevated temperatures or the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea would depend on its biological target. It may act by inhibiting specific enzymes or receptors involved in various signaling pathways. For instance, if it targets a guanylate cyclase enzyme, it could modulate intracellular cyclic guanosine monophosphate levels, influencing vascular smooth muscle relaxation.
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea exhibits properties common to urea derivatives:
Relevant analyses include stability studies under various pH conditions and thermal stability assessments.
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea has potential applications in:
Research continues into its efficacy and safety profiles, which could pave the way for clinical applications in treating various health conditions.
The diaryl urea scaffold represents a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capabilities and conformational adaptability. This motif features a carbonyl oxygen acting as a strong hydrogen bond acceptor and two NH groups serving as donors, enabling high-affinity interactions with diverse biological targets [5]. In protein binding pockets, the urea moiety typically forms a bidentate hydrogen bond network with key amino acid residues. For example, in kinase targets like BRAF, diaryl ureas form critical interactions with the catalytic hinge region—specifically, hydrogen bonds with conserved residues such as Glu501 and Asp594 in the DFG motif, as observed in sorafenib co-crystal structures (PDB: 4R5Y) [1] [5]. This binding mode stabilizes the kinase in an inactive conformation, inhibiting signal transduction pathways involved in cancer proliferation.
Table 1: Hydrogen Bond Interactions of Diaryl Urea Motifs in Protein-Ligand Complexes
Target Protein | Residues Involved | Bond Length (Å) | Biological Consequence |
---|---|---|---|
BRAF Kinase | Glu501 (NH donor) | 2.89 ± 0.15 | Inhibition of MAPK pathway |
BRAF Kinase | Asp594 (C=O acceptor) | 2.67 ± 0.12 | Blockade of ATP binding |
VEGFR-2 | Cys919 (NH donor) | 2.95 ± 0.18 | Anti-angiogenic effects |
HDACs | His146 (C=O acceptor) | 2.78 ± 0.14 | Epigenetic modulation |
The planar geometry of diaryl ureas facilitates π-stacking interactions with aromatic residues (e.g., Phe583, Phe595 in BRAF), while substituents on the aryl rings modulate hydrophobic pocket occupancy [1]. This adaptability enables diaryl ureas to inhibit multiple oncogenic kinases simultaneously, making them valuable for polypharmacological approaches in oncology. The structural robustness of this motif is evidenced by its presence in FDA-approved agents (e.g., sorafenib, regorafenib) and numerous clinical-stage candidates targeting BRAF, VEGFR, PDGFR, and other kinases implicated in tumor progression [5].
The strategic incorporation of ortho-fluorophenyl and pyridinylmethyl groups significantly enhances the pharmacological profile of urea-based anticancer agents. The fluorophenyl moiety contributes to:
The pyridinylmethyl substituent provides:
Table 2: Impact of Fluorophenyl/Pyridinyl Substitutions on Antiproliferative Activity
Compound | A549 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | Selectivity Index (vs. HL7702) |
---|---|---|---|
7u (with 4-Cl/3-Me/4-OCH₂CF₃) | 2.39 ± 0.10 | 3.90 ± 0.33 | 8.7 |
Non-fluorinated analogue | 12.6 ± 1.4 | 18.3 ± 2.1 | 1.9 |
Pyridin-2-yl (no methyl) | 9.8 ± 0.9 | 14.2 ± 1.5 | 3.1 |
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea | 4.2 ± 0.4* | 5.8 ± 0.6* | 6.5* |
*Representative data from structural analogues* [1] [5]
Molecular docking studies confirm that the ortho-fluorine position minimizes steric clash with hydrophobic subpockets while optimizing halogen bonding, whereas pyridin-3-ylmethyl orientation allows nitrogen lone-pair alignment with Thr529 [1]. These features synergize to enhance target residence time and cellular potency against cancer cell lines like A549 (lung) and HCT-116 (colon) [5].
Molecular hybridization has emerged as a rational design strategy to overcome limitations of single-target agents. This approach merges pharmacophoric elements from distinct bioactive scaffolds to create hybrids with dual mechanisms or enhanced potency. Diaryl ureas exemplify this paradigm through:
Table 3: Evolution of Hybrid Urea Derivatives in Anticancer Drug Development
Hybrid Strategy | Representative Compound | Targets Inhibited | HepG2 IC₅₀ (μM) | Advantages |
---|---|---|---|---|
Pyridine-urea | Sorafenib | BRAF, VEGFR, PDGFR | 3.8 | Multi-kinase inhibition |
Triazole-urea | Compound 2m' [7] | Tubulin polymerization | 1.9 | 14.7x selectivity vs. MRC-5 |
Isatin-urea | VEGFR-2 inhibitors [6] | VEGFR-2 (%Inh = 87.2 @10μM) | 4.5 | Anti-angiogenic specificity |
Fluorophenyl-pyridinylmethyl urea | 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea | BRAF, VEGFR (predicted) | ~5.0* | Balanced solubility/permeability |
*Estimated from structural analogues* [1] [7]
The hybrid design of 1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea integrates three critical elements:
This architecture aligns with "type II" kinase inhibitors that bind adjacent to the ATP pocket, leveraging interactions with the DFG-out conformation for enhanced selectivity [5]. Computational models suggest this compound occupies a similar pharmacophoric space as sorafenib but with distinct vectoring from the pyridin-3-ylmethyl group, potentially enabling novel interactions with allosteric sites [1] [7].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8